Product packaging for 2-(4-Bromobenzyl)malonic acid(Cat. No.:CAS No. 92013-18-8)

2-(4-Bromobenzyl)malonic acid

Cat. No.: B1281969
CAS No.: 92013-18-8
M. Wt: 273.08 g/mol
InChI Key: DIBILFWSEHZMDI-UHFFFAOYSA-N
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Description

Contextual Significance of Malonic Acid in Chemical Transformations

Malonic acid, systematically named propanedioic acid, and its derivatives, particularly its esters, represent a cornerstone in the field of organic synthesis. atamanchemicals.comatamankimya.comatamanchemicals.com Recognized for its versatility, malonic acid serves as a fundamental building block for creating a wide array of more complex organic compounds. atamankimya.commdpi.com Its chemical utility stems from the reactivity of the central methylene (B1212753) (-CH2-) group, which is flanked by two carboxylic acid groups. This unique structure makes the methylene protons acidic and easily removable by a base, forming a stabilized carbanion (enolate). wikipedia.orgbritannica.com

This reactivity is famously exploited in the malonic ester synthesis , a classic and reliable method for preparing mono- and disubstituted acetic acids. wikipedia.orgchemistrylearner.com The process involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and subsequent decarboxylation upon heating. wikipedia.orgorganicchemistrytutor.com Beyond this, malonic acid and its derivatives are pivotal in other significant reactions, including the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound to form a C=C bond. wikipedia.orgturito.comatamanchemicals.com

The importance of these transformations is underscored by their application in the synthesis of numerous valuable products across various industries. atamankimya.com In the pharmaceutical sector, malonic esters are crucial intermediates for producing barbiturates, a class of sedative drugs, as well as vitamins B1 and B6. britannica.comchemistrylearner.comatamankimya.com They are also used to create flavors, fragrances, specialty polymers, and other fine chemicals. atamanchemicals.comatamankimya.comatamanchemicals.com The U.S. Department of Energy even identified malonic acid as a top value-added chemical that can be produced from biomass, highlighting its role in sustainable chemistry. mdpi.comwikipedia.org

Table 1: Key Chemical Transformations Involving Malonic Acid

TransformationDescriptionTypical ReactantsProduct Class
Malonic Ester Synthesis A sequence involving deprotonation, alkylation, hydrolysis, and decarboxylation to produce substituted acetic acids. wikipedia.orgmasterorganicchemistry.comDiethyl malonate, Base (e.g., Sodium ethoxide), Alkyl halide. wikipedia.orgchemicalnote.comSubstituted Carboxylic Acids. chemistrylearner.com
Knoevenagel Condensation A condensation reaction between a compound with an active methylene group and a carbonyl group of an aldehyde or ketone. turito.comatamanchemicals.comMalonic acid or its esters, Aldehyde/Ketone. turito.comα,β-Unsaturated Carboxylic Acids (after decarboxylation). wikipedia.org
Barbiturate (B1230296) Synthesis A condensation reaction to form the core structure of barbiturate drugs. wikipedia.orgturito.comDiethyl malonate, Urea. chemistrylearner.comBarbituric acid and its derivatives. chemistrylearner.com

The Role of Halogenated Malonic Acid Derivatives in Contemporary Chemistry

The introduction of halogen atoms into organic molecules is a powerful strategy in modern synthetic chemistry, and malonic acid derivatives are no exception. acs.org Halogenated compounds are highly valuable synthetic intermediates because the carbon-halogen bond provides a reactive site for a multitude of transformations. acs.org The halogen can function as a good leaving group in nucleophilic substitution reactions or participate in a wide range of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

In the context of malonic acid derivatives, halogenation can occur at the alpha-carbon or, more commonly, on a substituent attached to it. These halogenated derivatives serve as versatile precursors in the synthesis of complex target molecules, including pharmaceuticals and agrochemicals. For instance, halogenated aryl malonic esters are key intermediates in the production of important compounds. A notable example is the use of dimethyl (4-bromophenyl)malonate as a synthetic intermediate in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist used to treat pulmonary arterial hypertension. chemicalbook.comgoogle.com Similarly, certain 2-aryl malonic acid derivatives are crucial for preparing highly effective herbicides. google.com

The presence of a halogen atom can also modulate the electronic properties and reactivity of the molecule. researchgate.net This strategic placement allows chemists to fine-tune the synthetic pathway and achieve desired molecular architectures that would be difficult to access through other routes. acs.org

Specific Focus on 2-(4-Bromobenzyl)malonic Acid: Research Trajectories

Within the broad class of halogenated malonic acid derivatives, This compound has emerged as a compound of significant interest in synthetic and medicinal chemistry. smolecule.com This compound features a malonic acid core substituted with a benzyl (B1604629) group that is, in turn, substituted with a bromine atom at the para (4) position of the phenyl ring.

The primary research trajectory for this compound is its use as a specialized building block in organic synthesis. parchem.com Its structure combines the reactive dicarboxylic acid functionality of malonic acid with a brominated aromatic ring, offering multiple points for chemical modification. The synthesis of the compound itself typically follows the principles of the malonic ester synthesis, where a malonate ester is alkylated using 4-bromobenzyl bromide, followed by hydrolysis of the ester groups. wikipedia.orgchemicalnote.com

The diethyl ester of this compound is a particularly important intermediate. chemicalbook.comcymitquimica.com This ester can undergo various reactions, such as cyclization with other reagents to form complex heterocyclic structures, which are common scaffolds in drug discovery. The bromine atom on the phenyl ring is a key functional handle for introducing further molecular diversity, often through palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig reactions. Research has pointed to its utility as an intermediate in the preparation of other complex molecules.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-[(4-bromophenyl)methyl]propanedioic acid nih.gov
CAS Number 92013-18-8 nih.govsigmaaldrich.com
Molecular Formula C₁₀H₉BrO₄ parchem.comnih.gov
Molecular Weight 273.08 g/mol nih.govsigmaaldrich.com
Melting Point 148-150 °C echemi.com
XLogP3 1.8 echemi.com
PSA (Polar Surface Area) 74.6 Ų echemi.com

The research applications of this compound and its derivatives are primarily centered on their role as intermediates. For example, the related compound 2-(4-bromophenyl)malononitrile is used to synthesize pyrazole (B372694) derivatives, demonstrating the utility of such brominated building blocks in creating heterocyclic systems. nih.gov The strategic combination of the malonate group and the bromobenzyl moiety makes this compound a valuable tool for synthetic chemists aiming to construct elaborate molecular frameworks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrO4 B1281969 2-(4-Bromobenzyl)malonic acid CAS No. 92013-18-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-bromophenyl)methyl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c11-7-3-1-6(2-4-7)5-8(9(12)13)10(14)15/h1-4,8H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBILFWSEHZMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537051
Record name [(4-Bromophenyl)methyl]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92013-18-8
Record name [(4-Bromophenyl)methyl]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Reaction Mechanisms for 2 4 Bromobenzyl Malonic Acid

Malonic Ester Synthesis and its Adaptation for Substituted Malonates

The general process can be summarized in the following key steps:

StepDescription
1. Enolate Formation Deprotonation of the α-carbon of the malonic ester using a base to form a resonance-stabilized enolate. organicchemistrytutor.comlibretexts.org
2. Alkylation The nucleophilic enolate attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond and a substituted malonic ester. organicchemistrytutor.comlibretexts.org
3. Hydrolysis The ester groups of the substituted malonic ester are converted to carboxylic acid groups, typically through saponification with a base followed by acidification, or directly with aqueous acid. organicchemistrytutor.comlibretexts.org
4. Decarboxylation Upon heating, the resulting substituted malonic acid, which is a β-dicarboxylic acid, loses a molecule of carbon dioxide to yield the final substituted acetic acid. openochem.orglibretexts.org

The first step in the malonic ester synthesis is the formation of an enolate. organicchemistrytutor.commasterorganicchemistry.com The hydrogen atoms on the carbon situated between the two carbonyl groups of a malonic ester are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups. masterorganicchemistry.com This allows for nearly complete deprotonation by a moderately strong base, such as sodium ethoxide (NaOEt), to form a highly stabilized enolate anion. organicchemistrytutor.compharmaxchange.info It is crucial to use a base whose alkoxide component matches the ester's alcohol group (e.g., sodium ethoxide with diethyl malonate) to prevent transesterification side reactions. wikipedia.org

This enolate is a potent nucleophile and readily undergoes an SN2 reaction with an electrophile, typically a primary or secondary alkyl halide. libretexts.orgopenochem.org This alkylation step forms a new carbon-carbon bond at the α-position. libretexts.org For the synthesis of 2-(4-bromobenzyl)malonic acid, the specific alkylating agent used would be 4-bromobenzyl halide. A potential issue in this stage is dialkylation, where a second alkyl group is added if the deprotonation and alkylation steps are repeated before hydrolysis. libretexts.orgwikipedia.org

Following alkylation, the substituted malonic ester is converted into the final carboxylic acid. This involves two key transformations: hydrolysis and decarboxylation. organicchemistrytutor.com Hydrolysis of the two ester groups can be achieved under either acidic or basic conditions. organicchemistrytutor.com Basic hydrolysis, or saponification, uses a strong base like sodium hydroxide (B78521) to form a dicarboxylate salt, which is then protonated with acid to give the dicarboxylic acid. organicchemistrytutor.comlibretexts.org

The resulting substituted malonic acid is a β-dicarboxylic acid, which is thermally unstable. Upon heating, it readily undergoes decarboxylation, a reaction where one of the carboxyl groups is eliminated as carbon dioxide. openochem.orgmasterorganicchemistry.com This process proceeds through a cyclic, pericyclic transition state, leading to an enol intermediate that quickly tautomerizes to the more stable final product, a substituted acetic acid. openochem.orgmasterorganicchemistry.comaklectures.com

Targeted Synthesis of this compound Precursors

The synthesis of this compound relies on the availability of specific precursors, which are themselves synthesized through established chemical reactions. Key precursors include esters of 4-bromophenylacetic acid.

A common precursor for further reactions is an ester of 4-bromophenylacetic acid, such as methyl 4-bromophenylacetate. wikipedia.org This ester is typically prepared via Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orgjocpr.com In this process, 4-bromophenylacetic acid is refluxed with an alcohol, like methanol (B129727), in the presence of a strong acid catalyst, most commonly sulfuric acid (H₂SO₄). wikipedia.orggoogle.com This method is a reversible, equilibrium-limited reaction. google.com

Research has explored various catalysts and conditions to optimize esterification yields for related phenylacetic acid derivatives, as summarized in the table below.

Carboxylic AcidCatalystTemperatureYield (%)Reference
Phenylacetic AcidAmberlyst-15110°C56 jocpr.com
p-Bromo Phenylacetic AcidAmberlyst-15110°C57 jocpr.com
4-Bromophenylacetic AcidSulfuric AcidReflux95 google.com

Methyl p-bromophenylacetate serves as a key building block for creating the malonate structure. One documented industrial process involves the condensation of methyl (4-bromophenyl)acetate with dimethyl carbonate in the presence of a strong base like sodium methoxide (B1231860) in a solvent such as tetrahydrofuran (B95107) (THF). google.com This reaction forms dimethyl 2-(4-bromophenyl)malonate, an immediate precursor to the target acid. google.com

Another approach involves the deprotonation of methyl 2-(4-bromophenyl)acetate itself. Using a very strong base like sodium hydride, the α-carbon can be deprotonated to form an enolate, which can then be reacted with other electrophiles. google.com

Novel Synthetic Routes and Methodological Optimizations

While the malonic ester synthesis remains a foundational method, various optimizations and alternative routes have been developed, particularly in industrial and medicinal chemistry contexts, to improve efficiency and yield. For instance, the synthesis of Macitentan, an endothelin receptor antagonist, utilizes dimethyl 2-(4-bromophenyl)malonate as a key intermediate. acs.org The process described in related patents outlines a specific, optimized sequence:

Esterification : 4-(bromophenyl)acetic acid is esterified with methanol using sulfuric acid to produce methyl (4-bromophenyl)acetate. google.com

Condensation : The resulting ester is condensed with dimethyl carbonate using sodium methoxide in THF to yield dimethyl (4-bromophenyl)malonate. google.com

Cyclization : This malonate derivative is then cyclized with formamidine (B1211174) in the presence of sodium methoxide to build a pyrimidine (B1678525) ring structure, demonstrating its utility as a versatile intermediate. google.comacs.org

This multi-step industrial process highlights a strategic optimization where the core structure is built efficiently for subsequent complex transformations. google.com The choice of reagents like sodium methoxide and solvents like THF are tailored for large-scale production, ensuring high conversion and purity of the intermediate. google.com

Utilization of Solid Acid Catalysts in Esterification Steps

The initial step in many synthetic routes towards this compound involves the esterification of malonic acid to produce a dialkyl malonate, a key intermediate. The use of solid acid catalysts in this esterification step presents a green and efficient alternative to traditional homogeneous acid catalysts.

Detailed research findings indicate that solid acid catalysts, such as boric acid, can effectively catalyze the esterification of malonic acid. Boric acid, in particular, has been shown to favor the monoesterification of malonic acid, with yields ranging from 56% to 80%. researchgate.net This selectivity is attributed to a chelation mechanism that is not available to the monoester product. researchgate.net For the synthesis of the diester, which is the direct precursor for alkylation, more forcing conditions would be required, which might lead to the formation of some diester product. researchgate.net

Other solid acid catalysts, including ion-exchange resins like Amberlyst-16, have demonstrated high efficacy in the esterification of carboxylic acids. csic.es For instance, the esterification of lauric acid with 2-ethyl hexanol using Amberlyst-16 as a catalyst resulted in a yield of over 98%. csic.es While this example involves a long-chain carboxylic acid, the high yield suggests that such catalysts could be highly effective for the esterification of malonic acid as well. The use of these solid catalysts simplifies the work-up procedure, as they can be easily removed by filtration, and they are often reusable, which adds to the economic and environmental benefits of the process. csic.es

Table 1: Performance of Solid Acid Catalysts in Esterification Reactions

CatalystSubstrateProductYield (%)Reference
Boric AcidMalonic AcidMonoester56-80 researchgate.net
Amberlyst-16Lauric AcidLong-chain ester>98 csic.es

One-Pot Synthesis Approaches for Intermediates

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced waste, time, and cost. While a direct one-pot synthesis of this compound from malonic acid is not extensively reported, related one-pot procedures involving malonates highlight the potential of this approach for synthesizing its intermediates.

For instance, the one-pot reaction of aromatic amines with diethyl malonate has been shown to produce N1,N3-bis(4-bromophenyl)malonamide in a high yield of 95%. helsinki.fi This demonstrates that malonates can effectively participate in multicomponent reactions under one-pot conditions.

Furthermore, one-pot tandem Knoevenagel condensation followed by a phospha-Michael addition has been successfully employed for the synthesis of β-phosphonomalonates in excellent yields. rsc.org This type of sequential reaction, where the product of the first step immediately reacts in the subsequent step, is a hallmark of efficient one-pot syntheses. A similar strategy could be envisioned for the synthesis of diethyl 2-(4-bromobenzyl)malonate, where the in-situ formation of the malonate ester from malonic acid is followed by its immediate alkylation with 4-bromobenzyl bromide.

Enantioselective Phase-Transfer Catalysis in Malonate Synthesis

For applications where the chirality of the final product is crucial, the enantioselective synthesis of this compound is of paramount importance. Enantioselective phase-transfer catalysis (PTC) has emerged as a powerful tool for the asymmetric α-alkylation of malonates, offering high chemical yields and excellent enantioselectivities. frontiersin.orgnih.govresearchgate.net

This method typically involves the reaction of a malonate ester with an alkylating agent, such as 4-bromobenzyl bromide, in a biphasic system consisting of an organic solvent (e.g., toluene) and an aqueous base (e.g., 50% KOH). The key to the enantioselectivity is a chiral phase-transfer catalyst, often derived from cinchona alkaloids, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide. frontiersin.orgnih.govresearchgate.net

Research on the PTC alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates with various benzylic halides has shown that this method can produce the corresponding α-alkylated products in high chemical yields (up to 99%) and with outstanding enantioselectivities (up to 98% ee). frontiersin.orgnih.govresearchgate.net Specifically, for benzyl (B1604629) halides, the enantiomeric excesses were consistently high, in the range of 91-99% ee. frontiersin.orgnih.gov These results strongly suggest that the enantioselective synthesis of this compound derivatives can be achieved with high efficiency and stereocontrol using this methodology. The subsequent selective hydrolysis of the ester groups can then yield the chiral malonic acid. frontiersin.orgnih.govresearchgate.net

Table 2: Enantioselective PTC Alkylation of Malonates with Benzylic Halides

CatalystSubstrateAlkylating AgentYield (%)Enantiomeric Excess (ee, %)Reference
(S,S)-3,4,5-trifluorophenyl-NAS bromide2,2-diphenylethyl tert-butyl α-methylmalonateBenzyl Halides90-9991-99 frontiersin.orgnih.gov

Comparative Analysis of Synthetic Efficiencies and Selectivity

A comparative analysis of the different synthetic strategies reveals a trade-off between yield, selectivity, and the complexity of the procedure.

One-pot synthesis , while elegant, may present challenges in optimization. The reported high yield (95%) for a related one-pot reaction to form a malonamide (B141969) derivative is encouraging. helsinki.fi However, the development of a robust one-pot procedure for the direct synthesis of the diethyl 2-(4-bromobenzyl)malonate intermediate would require careful selection of catalysts and reaction conditions to avoid side reactions and ensure high conversion.

Enantioselective phase-transfer catalysis stands out for its ability to deliver high yields (up to 99%) and excellent enantioselectivity (up to 98% ee) for the alkylation step. frontiersin.orgnih.govresearchgate.net This makes it the method of choice when the final product's chirality is critical. The reaction conditions are generally mild, and the catalyst loading can be low.

In comparison, more traditional methods like the Knoevenagel condensation to form an intermediate such as diethyl (4-bromobenzylidene)malonate, which can then be reduced and hydrolyzed, has been reported with a yield of 73%. This is a respectable yield, but this pathway introduces additional steps (reduction) compared to the direct alkylation of a malonate ester.

Ultimately, the choice of synthetic route will depend on the specific requirements of the application, balancing the need for high yield, enantiopurity, and process sustainability. For racemic this compound, a pathway involving a solid acid-catalyzed esterification followed by a standard alkylation appears to be a highly efficient and environmentally friendly option. For the synthesis of the enantiomerically pure compound, enantioselective phase-transfer catalysis is the superior method.

Chemical Reactivity and Functional Group Transformations

Carboxylic Acid Reactivity of 2-(4-Bromobenzyl)malonic Acid

The presence of two carboxylic acid moieties dictates a significant portion of the reactivity of this compound. These groups can undergo reactions typical of carboxylic acids, such as esterification, amidation, and condensation. cymitquimica.com

Esterification and Amidation Reactions

The carboxylic acid groups of this compound can be readily converted to their corresponding esters and amides.

Esterification: The reaction with alcohols, typically in the presence of an acid catalyst, yields the corresponding diester. For instance, reaction with ethanol (B145695) produces diethyl 2-(4-bromobenzyl)malonate. chemicalbook.comreagentia.eu This transformation is a fundamental step in many synthetic pathways, as the resulting diester is often more amenable to subsequent reactions. A variety of ester derivatives can be synthesized, including methyl and ethyl esters. escholarship.org

Amidation: Similarly, the carboxylic acid groups can react with amines to form amides. growingscience.com This reaction is often facilitated by coupling agents or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. rsc.org The formation of amides is a key step in the synthesis of various biologically active compounds and complex molecular architectures.

Condensation Reactions

The dicarboxylic acid structure of this compound and its derivatives allows for participation in various condensation reactions. These reactions are crucial for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of diverse heterocyclic and polyfunctional compounds.

One notable example is the Knoevenagel condensation, where the active methylene (B1212753) group of a malonic acid derivative reacts with an aldehyde or ketone. ias.ac.inmdpi.com This reaction is often followed by decarboxylation to yield an α,β-unsaturated carboxylic acid. organic-chemistry.org For instance, condensation with an appropriate aldehyde in the presence of a base like piperidine (B6355638) or pyridine (B92270) can lead to the formation of a cinnamic acid derivative. growingscience.com

Furthermore, derivatives of this compound, such as its diester, can undergo condensation with reagents like dimethyl carbonate in the presence of a strong base to form more complex structures. google.com These condensation reactions are fundamental in building molecular complexity from simpler starting materials.

Reactivity at the Methylene Bridge (α-Protons)

The carbon atom situated between the two carboxyl groups, known as the methylene bridge or α-carbon, possesses protons that are significantly acidic. researchgate.netlibretexts.org This increased acidity is due to the electron-withdrawing nature of the adjacent carbonyl groups, which stabilize the resulting conjugate base (an enolate) through resonance. masterorganicchemistry.com This property is central to a wide array of synthetic transformations. msu.edusmolecule.com

Enolate Formation and Nucleophilic Substitutions

The acidic α-protons can be readily abstracted by a base to form a nucleophilic enolate ion. masterorganicchemistry.com The stability of this enolate makes it an excellent nucleophile in various reactions. The formation of this enolate is a key initial step for many functionalization reactions at the α-carbon. smolecule.com

Alkylation and Acylation Processes

The enolate derived from this compound or its esters can participate in nucleophilic substitution reactions, most notably alkylation and acylation.

Alkylation: The enolate can react with alkyl halides in an SN2 fashion to introduce an alkyl group at the α-position. wvu.edulibretexts.orgjove.com This process, often referred to as the malonic ester synthesis, is a powerful method for forming new carbon-carbon bonds. masterorganicchemistry.com The reaction is typically carried out using a base such as sodium ethoxide to generate the enolate, followed by the addition of an alkyl halide. libretexts.org The alkyl group must generally be primary or methyl to avoid competing elimination reactions. wvu.edulibretexts.org It is possible to perform a second alkylation by repeating the process, as the mono-alkylated product still possesses an acidic α-proton. libretexts.orgmasterorganicchemistry.com

Acylation: The enolate can also be acylated by reacting with acylating agents like acyl chlorides or acid anhydrides. libretexts.org This introduces an acyl group at the α-carbon, leading to the formation of β-keto esters or related structures after subsequent transformations.

Reactivity of the Bromine Moiety on the Phenyl Ring

The bromine atom attached to the phenyl ring offers another site for chemical modification, primarily through cross-coupling reactions. Aryl bromides are versatile substrates in modern organic synthesis, particularly in metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are commonly employed to form new carbon-carbon and carbon-nitrogen bonds at the position of the bromine atom. For instance, a copper-catalyzed cross-coupling of aryl bromides with malonates can provide α-aryl-esters. organic-chemistry.org Nickel-catalyzed cross-coupling reactions have also been developed for the arylation of malonic acid derivatives. researchgate.netchemrxiv.org These reactions are highly valuable for the synthesis of complex molecules, including pharmaceuticals and materials with specific electronic properties. The reactivity of the bromine allows for the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups.

The following table summarizes the key reactive sites of this compound and their characteristic reactions:

Reactive SiteFunctional GroupCharacteristic Reactions
Carboxylic Acids-COOHEsterification, Amidation, Condensation
Methylene Bridge-CH(COOH)₂Enolate Formation, Alkylation, Acylation
Phenyl Ring-BrPalladium/Copper/Nickel-catalyzed Cross-Coupling

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgbyjus.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the leaving group is the bromine atom. The activating group is the benzylmalonic acid substituent [-CH₂CH(COOH)₂] at the para position. The malonic acid group is electron-withdrawing. However, the presence of the methylene spacer between the aromatic ring and the malonic acid group mitigates this electron-withdrawing effect on the ring. Consequently, the aromatic ring is not strongly activated towards nucleophilic attack.

Aromatic rings that are not sufficiently activated by potent electron-withdrawing groups are generally inert to SNAr reactions under standard conditions. libretexts.org While reactions can sometimes be forced with very strong nucleophiles or harsh conditions such as high temperature and pressure, the direct substitution of the bromine atom in this compound by common nucleophiles like amines, hydroxides, or thiols via a standard SNAr mechanism is generally unfavorable. The reaction would likely require specific and forcing conditions that might affect the other functional groups in the molecule.

Cross-Coupling Reactions (Conceptual, based on brominated aromatic compounds)

The carbon-bromine bond on the phenyl ring of this compound is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, where the aryl bromide acts as an electrophilic partner. facs.website A variety of such reactions can be conceptually applied to this molecule.

Conceptual Cross-Coupling Reactions for this compound

Coupling Reaction Catalyst System (Example) Reactant Partner Resulting Linkage
Suzuki Coupling Palladium catalyst (e.g., Pd(PPh₃)₄) with a base Aryl or vinyl boronic acid/ester C(sp²)-C(sp²) or C(sp²)-C(sp²)
Heck Coupling Palladium catalyst (e.g., Pd(OAc)₂) with a base Alkene C(sp²)-C(sp²) (alkenyl)
Sonogashira Coupling Palladium catalyst and a copper co-catalyst Terminal alkyne C(sp²)-C(sp)
Buchwald-Hartwig Amination Palladium catalyst with a phosphine (B1218219) ligand and a base Amine C(sp²)-N
Stille Coupling Palladium catalyst Organostannane (e.g., aryltin) C(sp²)-C(sp²)
Nickel-Catalyzed Coupling Nickel catalyst (e.g., Ni(COD)₂) with a ligand (e.g., BINAP) Aryl methyl sulfides or other organometallic reagents C(sp²)-C(sp²)

| Iron-Catalyzed Coupling | Iron catalyst (e.g., FeCl₃) with in situ generated Grignard reagents | Aryl chlorides/bromides with Mg | C(sp²)-C(sp²) |

These reactions demonstrate the synthetic versatility of the bromo-aromatic functional group. For instance, a Suzuki coupling could link the 4-bromobenzyl moiety to another aromatic ring, creating complex biaryl structures. nih.gov Similarly, a Buchwald-Hartwig amination would allow for the synthesis of N-aryl derivatives. The choice of catalyst and reaction conditions is crucial and would need to be optimized to ensure compatibility with the malonic acid functional group, which might require protection prior to the coupling reaction. acs.orgrsc.org

Derivatization Strategies for Analytical and Synthetic Applications

The functional groups of this compound—the carboxylic acids and the bromo-aromatic ring—can be derivatized for various purposes, ranging from enhancing detectability in analytical methods to creating new molecules with specific properties for synthetic applications.

For analytical applications , particularly in chromatography, derivatization is often employed to improve the volatility and thermal stability of analytes for Gas Chromatography (GC) or to enhance ionization efficiency for Mass Spectrometry (MS). nih.govshimadzu.com The two carboxylic acid groups of the malonic acid moiety are the primary targets for such derivatization.

Common Derivatization Reagents for Carboxylic Acids

Derivatizing Reagent Functional Group Targeted Purpose
Pentafluorobenzyl bromide (PFB-Br) Carboxylic acids Forms PFB esters, enhancing detection by electron capture detection (ECD) in GC and negative chemical ionization MS. nih.gov
Diazomethane Carboxylic acids Converts to methyl esters, increasing volatility for GC analysis.
Silylating agents (e.g., BSTFA, TMCS) Carboxylic acids (and other active hydrogens) Forms trimethylsilyl (B98337) esters, increasing volatility and thermal stability for GC-MS.
3-Nitrophenylhydrazine (3NPH) Carboxylic acids Used for LC-MS analysis, improves chromatographic retention and MS detection sensitivity. shimadzu.comresearchgate.net

| 4-Bromo-N-methylbenzylamine (4-BNMA) | Carboxylic acids | Facilitates positive electrospray ionization (ESI) tandem mass spectrometry (MS/MS) detection. researchgate.net |

For synthetic applications , derivatization opens up a wide array of possibilities. The malonic acid group can be converted into esters or amides. wikipedia.org For example, reaction with an alcohol in the presence of an acid catalyst yields the corresponding diester. smolecule.com These esters are valuable intermediates in their own right, for instance in the malonic ester synthesis, which allows for the introduction of various substituents at the carbon atom between the two ester groups.

Furthermore, the malonic acid itself can undergo Knoevenagel condensation with aldehydes or ketones, followed by decarboxylation, to form α,β-unsaturated carboxylic acids. wikipedia.org The bromobenzyl group can be modified via the cross-coupling reactions mentioned previously to build more complex molecular architectures. acs.org This dual reactivity makes this compound a useful precursor for synthesizing a variety of compounds, including potential pharmaceutical intermediates and heterocyclic structures. nih.govgoogle.com

Applications in Complex Molecular Synthesis

Role as a Key Intermediate in Pharmaceutical Precursor Synthesis

2-(4-Bromobenzyl)malonic acid and its derivatives are crucial building blocks in the synthesis of various pharmaceutical compounds. The presence of both a reactive bromobenzyl group and a malonic acid moiety allows for its participation in a range of chemical reactions.

A significant application of this compound lies in the synthesis of heterocyclic compounds, particularly pyrimidines. For instance, its diester derivative, dimethyl 2-(4-bromobenzyl)malonate, is a key starting material in the creation of 5-(4-bromophenyl)-pyrimidine-4,6-diol. acs.orgacs.org This reaction typically involves a cyclization reaction with formamidine (B1211174) hydrochloride in the presence of a base like sodium methoxide (B1231860). acs.orgacs.orggoogle.com The resulting pyrimidine (B1678525) derivative is a critical precursor for more complex pharmaceutical agents. The general synthetic route is outlined in patents and scientific literature, highlighting its importance in medicinal chemistry. google.com

The versatility of this compound also extends to the synthesis of other heterocyclic systems, such as thienopyrimidines, which are explored for their potential anticancer properties. researchgate.net

Synthesis of Pyrimidine Precursor
Starting MaterialReagentsProductSignificance
Dimethyl 2-(4-bromobenzyl)malonateFormamidine hydrochloride, Sodium methoxide5-(4-bromophenyl)-pyrimidine-4,6-diolKey intermediate for Macitentan acs.orgacs.orggoogle.com

One of the most prominent applications of this compound derivatives is in the synthesis of endothelin receptor antagonists, a class of drugs used to treat conditions like pulmonary arterial hypertension. acs.orgnih.govnih.gov Notably, dimethyl 2-(4-bromophenyl)malonate is a direct precursor to Macitentan, an orally active dual endothelin receptor antagonist. acs.orgchemicalbook.com

The synthesis of Macitentan involves the initial conversion of dimethyl 2-(4-bromophenyl)malonate to 5-(4-bromophenyl)-pyrimidine-4,6-diol. acs.orgacs.org This intermediate then undergoes a series of reactions to build the final complex structure of Macitentan. acs.org The 4-bromophenyl group introduced from the initial malonic acid derivative is a key structural feature of the final drug molecule. acs.orgacs.org

Role in Macitentan Synthesis
Precursor Derived from this compoundDrugTherapeutic Class
5-(4-bromophenyl)-pyrimidine-4,6-diolMacitentanEndothelin Receptor Antagonist acs.orgchemicalbook.com

Building Block in the Construction of Carbon Skeletons

The fundamental role of malonic acid and its derivatives in forming carbon-carbon bonds makes them essential tools for constructing the carbon skeletons of organic molecules. frontiersin.orglibretexts.orgnih.gov this compound, with its activated methylene (B1212753) group, is well-suited for this purpose. It can be readily alkylated or undergo condensation reactions to create more elaborate carbon frameworks.

The malonic ester synthesis, a classic method in organic chemistry, can be applied using derivatives of this compound to introduce the 4-bromobenzyl group into a target molecule. This allows for the systematic construction of complex molecular architectures. mdpi.com

Development of Specialty Chemicals and Functional Materials

Beyond pharmaceuticals, this compound serves as a precursor in the production of specialty chemicals and functional materials. The reactivity of the bromine atom on the phenyl ring allows for further functionalization through cross-coupling reactions, opening pathways to a wide array of derivatives with specific properties. These derivatives can be incorporated into polymers or other materials to impart desired characteristics. Malonic acid itself is a known precursor to specialty polyesters and can be used as a crosslinker in coatings. wikipedia.org While direct applications of this compound in this area are less documented, its chemical nature suggests potential in creating materials with unique electronic or optical properties.

Spectroscopic and Analytical Characterization of 2 4 Bromobenzyl Malonic Acid and Its Derivatives

Spectroscopic Confirmation Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(4-bromobenzyl)malonic acid and its derivatives. These methods probe the interactions of molecules with electromagnetic radiation, providing detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the identity of this compound and its common derivatives, such as its diethyl ester.

For This compound , the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromobenzyl group, typically in the range of δ 7.2–7.5 ppm. The benzylic methylene (B1212753) (CH₂) protons would appear as a signal around δ 3.5 ppm, and the methine proton (CH) of the malonic acid backbone would also be present. The acidic protons of the carboxylic acid groups often appear as a broad singlet at a downfield chemical shift, around δ 12 ppm, though this signal can be broadened by chemical exchange.

The ¹³C NMR spectrum of this compound provides complementary information. It will display signals for the carbonyl carbons of the carboxylic acids, the aromatic carbons, the benzylic methylene carbon, and the methine carbon.

A common derivative, diethyl 2-(4-bromobenzyl)malonate , has also been characterized by NMR spectroscopy. Its ¹H NMR spectrum shows signals for the aromatic protons, the benzylic methylene protons, and the characteristic quartet and triplet of the ethyl ester groups. rsc.org High-resolution mass spectrometry can be used to validate the molecular weight of derivatives. rsc.org

Another related derivative, 5-(2-(4-Bromophenyl)-2-oxo-1-(1H-pyrrol-2-yl) ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione , has been analyzed using ¹H and ¹³C NMR. The ¹H NMR spectrum showed signals for the methyl groups of the Meldrum's acid moiety, the two CH groups, the pyrrole (B145914) ring protons, and the aromatic protons. orgchemres.org The ¹³C NMR spectrum correspondingly showed signals for the methyl and methine carbons, as well as the carbons of the pyrrole and aromatic rings and the carbonyl groups. orgchemres.org

Interactive Data Table: Representative NMR Data

CompoundNucleusChemical Shift (δ, ppm)MultiplicityAssignment
Diethyl 2-(2-bromobenzyl)malonate ¹H7.56–7.07mAromatic protons
¹H3.34sMethylene groups
¹H1.25–1.20tEster methyls
¹³C169.2sCarbonyl carbons
¹³C137.1–124.7mAromatic carbons
¹³C52.8–51.4mEster oxygens
5-(2-(4-Bromophenyl)-2-oxo-1-(1H-pyrrol-2-yl) ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione ¹H1.80, 1.87sCH₃
¹H3.87, 5.66dCH
¹H6.18, 6.35, 6.71mPyrrole-H
¹H7.45, 7.64dAr-H
¹H9.33bsNH
¹³C27.0, 28.2CH₃
¹³C48.7, 49.4CH
¹³C105.4, 108.8, 110.7, 119.7, 124.9, 128.6, 130.6, 131.7Aromatic/Pyrrole C
¹³C164.8, 166.2, 194.6C=O

Note: Data for Diethyl 2-(2-bromobenzyl)malonate is presented as a closely related example. Data for the dione (B5365651) derivative is also included for comparative purposes. orgchemres.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it becomes an invaluable tool for both identification and quantification.

For This compound , the mass spectrum would show a molecular ion peak corresponding to its molecular weight (273.08 g/mol ). nih.gov A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by two mass units. This isotopic signature provides strong evidence for the presence of a bromine atom in the molecule. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental formula (C₁₀H₉BrO₄).

LC-MS is particularly useful for analyzing reaction mixtures and assessing the purity of this compound. nih.gov It allows for the separation of the target compound from any starting materials, byproducts, or impurities before detection by the mass spectrometer. nih.govshimadzu.com Derivatization techniques can be employed to enhance the sensitivity and chromatographic properties of organic acids for LC-MS analysis. nih.govresearchgate.netresearchgate.netnih.gov For instance, derivatization with a reagent like 4-bromo-N-methylbenzylamine can improve ionization efficiency and provide a recognizable isotopic pattern for clear identification. researchgate.net

Derivatives of this compound are also readily characterized by mass spectrometry. For example, the identity of radioiodinated derivatives like 2-(4-iodophenethyl)-2-methyl-malonic acid has been confirmed by MS. plos.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would exhibit several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid groups. Strong absorption bands around 1700-1725 cm⁻¹ correspond to the C=O stretching of the carbonyl groups in the carboxylic acids. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, at lower wavenumbers.

For derivatives such as diethyl 2-(4-bromobenzyl)malonate , the IR spectrum would show a strong C=O stretching band for the ester groups, typically around 1730-1750 cm⁻¹. The broad O-H band of the carboxylic acid would be absent. The synthesis of various derivatives, such as those incorporating quinoline-4-carbohydrazide, has been confirmed using IR spectroscopy to identify the relevant functional groups. nih.gov Similarly, the IR spectra of chalcone-diethyl malonate derivatives have been used to confirm their structures. scispace.com

Interactive Data Table: Characteristic IR Absorption Bands

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Compound
Carboxylic AcidO-H stretch2500-3300 (broad)This compound
Carbonyl (Acid)C=O stretch1700-1725This compound
Carbonyl (Ester)C=O stretch1730-1750Diethyl 2-(4-bromobenzyl)malonate
Aromatic RingC=C stretch1450-1600Both

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and for preparative-scale isolation.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the analysis of organic acids. lcms.cz

The purity of this compound can be accurately determined by HPLC, with the compound appearing as a single, sharp peak under optimized conditions. The retention time of the peak is characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the peak area of the main compound to the areas of any impurity peaks, a quantitative assessment of purity can be made.

As mentioned previously, coupling HPLC with mass spectrometry (LC-MS) provides an even more powerful analytical tool, combining the separation capabilities of HPLC with the sensitive and specific detection of MS. nih.govshimadzu.comlcms.cz This is particularly useful for identifying and quantifying trace impurities that may not be detectable by UV or other common HPLC detectors. nih.gov LC-MS methods have been developed for the analysis of various organic acids, often involving derivatization to improve chromatographic performance and detection sensitivity. nih.govresearchgate.netresearchgate.netnih.gov For example, a method using a mixed-mode reversed-phase/anion-exchange stationary phase has been shown to provide good retention and resolution for organic acids. lcms.cz

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. libretexts.orgresearchgate.net For this compound, TLC can be used to quickly assess the completion of its synthesis or to identify suitable solvent systems for column chromatography purification. libretexts.org

In a typical TLC analysis, a small spot of a solution of the compound is applied to a TLC plate coated with a stationary phase, such as silica (B1680970) gel. scialert.net The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). As the mobile phase moves up the plate by capillary action, it carries the compound with it. The distance the compound travels depends on its affinity for the stationary phase versus the mobile phase. libretexts.org

The position of the compound on the developed TLC plate is visualized, often using a UV lamp (as the aromatic ring in the molecule will absorb UV light) or by staining with a suitable reagent. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system. libretexts.org For acidic compounds like this compound, specific visualization agents such as bromocresol green can be used, which produce a colored spot against a different colored background. illinois.edutamu.edu

Advanced Analytical Methods for this compound and its Derivatives

The characterization of this compound and its related compounds is greatly enhanced by advanced analytical techniques. These methods provide detailed information on the elemental composition and structural features of these molecules, and can even be adapted to probe their behavior in different chemical environments.

Isotope Pattern Analysis for Brominated Compounds

Mass spectrometry is a powerful tool for the analysis of brominated compounds like this compound. A key feature in the mass spectrum of a compound containing a single bromine atom is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. libretexts.org This results in two molecular ion peaks of almost equal intensity, separated by 2 mass-to-charge (m/z) units, which is a characteristic signature for the presence of one bromine atom in a molecule. libretexts.org

Compound-specific isotope analysis (CSIA) has emerged as a crucial technique for understanding the sources and transformation pathways of brominated organic compounds (BOCs) in the environment. tandfonline.com By precisely measuring the isotopic composition of bromine (δ⁸¹Br), researchers can trace the origin and fate of these compounds. publish.csiro.aunih.gov Techniques such as gas chromatography-multicollector inductively coupled plasma mass spectrometry (GC-MC-ICPMS) are employed for these sensitive measurements. publish.csiro.aunih.gov While direct isotope analysis of this compound is not extensively documented, the principles of CSIA are broadly applicable to brominated compounds. Theoretical studies also provide insights into the chlorine and bromine isotope effects that occur during fragmentation in electron ionization mass spectrometry, which is essential for accurate data interpretation. rsc.org

The development of new scripts and software tools that combine isotope pattern recognition with mass defect analysis further aids in the screening and identification of unknown brominated compounds in complex mixtures. acs.org These methods leverage the characteristic isotopic signature of bromine to filter and identify potential brominated species for further investigation. acs.org

Table 1: Natural Abundance of Stable Bromine Isotopes

IsotopeNatural Abundance (%)
⁷⁹Br50.69
⁸¹Br49.31

This table presents the natural isotopic abundance of bromine, which is fundamental to isotope pattern analysis in mass spectrometry.

pH-Sensitive Tracers in Spectroscopic Applications

This pH-dependent charge state can be exploited for imaging. For instance, radioiodinated malonic acid derivatives have been developed as potential pH-sensitive SPECT tracers to visualize regional acidosis, which is a characteristic of some tumors. plos.org The uptake of these tracers by cells is influenced by the extracellular pH. plos.org

Fluorescent probes can also be designed to be pH-sensitive. For example, rhodamine-based fluorescent probes can be functionalized to exhibit pH-dependent fluorescence, acting as "on/off" switches based on the acidity of the environment. nih.gov While not specifically demonstrated for this compound, the principle of using pH indicators in spectroscopic measurements is well-established. wikipedia.orgthoughtco.comulm.edu Spectrophotometric methods, often employing pH-sensitive dyes, allow for the determination of pH by measuring changes in absorbance at specific wavelengths. io-warnemuende.deyoutube.com These techniques are crucial in various fields, including analytical chemistry and biology. wikipedia.org

Table 2: pKa Values of Malonic Acid and a Derivative

CompoundpKa1pKa2
Malonic Acid2.835.69
2-Methylmalonic Acid3.075.78

This table, with data from a study on pH-sensitive tracers, illustrates the acidity constants that govern the pH-dependent behavior of malonic acid and its derivatives. plos.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometries, energies, and various electronic properties of molecules. mdpi.com While specific DFT studies on 2-(4-Bromobenzyl)malonic acid are not extensively available in the surveyed literature, the methodology is commonly applied to its derivatives and analogous structures to elucidate their reactivity and electronic characteristics.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from DFT calculations. A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. This energy gap is also related to the chemical hardness (η) and softness (S) of a molecule. Hardness is a measure of resistance to charge transfer, while softness is the reciprocal of hardness.

For instance, in studies of related compounds, these parameters are calculated to predict their stability and reactivity. While the exact values for this compound are not reported in the available literature, the principles remain applicable. The analysis of these global reactivity descriptors provides valuable insights into the molecule's potential behavior in chemical reactions.

Table 1: Key Global Reactivity Descriptors from DFT

ParameterFormulaDescription
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to deformation or polarization of the electron cloud.
Chemical Softness (S) 1 / ηReciprocal of hardness, indicating the ease of electron transfer.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.
Chemical Potential (μ) Represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) μ2 / (2η)Measures the propensity of a species to accept electrons.

This table outlines the theoretical basis for analysis; specific values for this compound are not available in the reviewed literature.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized picture of the electron density and interactions between filled and vacant orbitals. For example, NBO analysis on derivatives of this compound could reveal intramolecular charge transfer from donor to acceptor groups, which is crucial for understanding their electronic properties.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The distribution of the HOMO and LUMO densities across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. In related compounds, FMO analysis has been used to predict the reactive sites and to understand the electronic transitions observed in their UV-Vis spectra.

Molecular Dynamics (MD) Simulations in Related Systems

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. While specific MD simulations for this compound were not found, studies on related malonic acid systems provide insight into the utility of this technique. For example, MD simulations have been used to investigate the behavior of malonic acid in aqueous solutions and its role in atmospheric aerosol formation. sigmaaldrich.com In a pharmaceutical context, MD simulations of drug-like compounds with maleic acid monoanions have shed light on the formation of associates in aqueous solutions, a process governed by hydrogen bonding. scribd.com Such simulations could be applied to this compound to understand its conformational dynamics, solvation, and interactions with biological macromolecules in an aqueous environment.

Molecular Docking Studies of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. While docking studies specifically for this compound are not prevalent in the literature, numerous studies have been performed on its derivatives to explore their potential as therapeutic agents. nih.govbrieflands.com

In docking studies of derivatives, the analysis of ligand-protein interactions is key to understanding the basis of their biological activity. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, docking studies on 2-(diphenylmethylidene) malonic acid derivatives have been used to investigate their binding to HIV reverse transcriptase, integrase, and protease. nih.govbrieflands.com Similarly, derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) have been docked into the active site of microbial DNA-gyrase to identify key binding interactions. sigmaaldrich.com These studies reveal how modifications to the parent structure influence binding to the target protein.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the protein, with lower (more negative) values generally indicating stronger binding. In studies on various malonic acid derivatives, these predicted affinities are used to rank compounds and prioritize them for further experimental testing. nih.govbrieflands.com For instance, certain derivatives have shown promising predicted binding affinities against targets like cyclooxygenase-2 (COX-2), suggesting their potential as anti-inflammatory agents.

Structure-Activity Relationship (SAR) Studies via In Silico Methods

In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are pivotal in modern drug discovery for predicting the interaction of ligands with target proteins and for optimizing lead compounds. For derivatives of this compound, computational studies have been instrumental in elucidating the structural requirements for various biological activities. These studies help in designing new molecules with enhanced potency and selectivity by analyzing their binding affinities, interaction modes, and pharmacokinetic properties computationally before their actual synthesis.

Research has focused on incorporating the 2-(4-bromobenzyl) moiety into diverse heterocyclic scaffolds to explore their therapeutic potential. For instance, a series of 2-(4-bromobenzyl) tethered 4-amino substituted 5,6,7,8-tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidines were designed and evaluated for their anticancer properties. researchgate.netrsc.org Molecular docking studies were performed to analyze the interaction between the designed compounds and potential cancer-related protein targets. researchgate.net These in silico analyses identified key pharmacophoric features and guided the selection of lead compounds based on their predicted binding affinities. researchgate.net One compound from this series, in particular, demonstrated potent antiproliferative activity against FaDu human pharynx squamous cell carcinoma cells. rsc.org

Another study explored 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives as potential microbial DNA-gyrase inhibitors. nih.gov Molecular hybridization was used to design these compounds, and their structures were confirmed through spectral analysis. nih.gov In silico docking studies were significant in this research, with one compound showing a notable binding score of -7.73 kcal/mol, which was better than the reference drug ciprofloxacin (B1669076) (-7.29 kcal/mol). acs.org These computational predictions were corroborated by in vitro assays, where the compounds displayed promising inhibitory activity against S. aureus DNA gyrase. nih.govacs.org

The versatility of the 4-bromobenzyl group is further highlighted in studies of other derivatives. In silico analysis of (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione revealed good binding affinity with the HER2 kinase protein, with a calculated binding energy of -7.89 Kcal/mol and a predicted inhibition constant of 1.65 µM. tandfonline.com Similarly, computational studies on an ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, a cinnamic acid-amino acid hybrid, showed high predicted anti-COX-2 activity and compliance with Lipinski's rule of five, suggesting its potential as an orally bioavailable drug candidate. mdpi.com

These examples underscore the critical role of in silico SAR studies in exploring the therapeutic potential of compounds containing the this compound framework. By predicting ligand-target interactions and drug-like properties, these computational methods accelerate the identification and optimization of novel drug candidates.

Detailed Research Findings:

Table 1: In Silico Docking of 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives against S. aureus DNA Gyrase nih.govacs.org

CompoundDocking Score (kcal/mol)IC₅₀ (µM)
Compound 6b-7.7333.64
Compound 10-8.45
Ciprofloxacin (Reference)-7.293.80

Table 2: In Silico Evaluation of a (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione Derivative tandfonline.com

Target ProteinBinding Energy (Kcal/mol)Inhibition Constant (µM)
HER2 Kinase-7.891.65

Table 3: In Silico and In Vitro Activity of an Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate Derivative mdpi.com

Property / ActivityResult
Lipinski's Rule of FiveNo Violations
In Vitro COX-2 Inhibition (IC₅₀)6 µM

Exploration of Biological Interactions and Mechanistic Insights Excluding Clinical Data

Malonic Acid and Derivatives in Enzyme Inhibition Studies (Conceptual Framework)

Malonic acid is a classic example of a competitive inhibitor, most notably for the enzyme succinate (B1194679) dehydrogenase (complex II) in the respiratory electron transport chain. atamanchemicals.comatamankimya.com Due to its structural similarity to the natural substrate, succinate, malonate binds to the active site of the enzyme without undergoing a reaction. atamanchemicals.com This competition for the active site prevents the enzyme from binding to succinate, thereby inhibiting its catalytic activity and decreasing cellular respiration. atamanchemicals.comatamankimya.com This well-understood mechanism serves as a foundational concept for designing enzyme inhibitors.

Building on this principle, derivatives of malonic acid have been synthesized and investigated as inhibitors for other enzyme classes. For instance, malonic acid hydroxamate derivatives, which are bis-substituted at the methylene (B1212753) group, have been developed as potent, nonpeptidic inhibitors of human neutrophil collagenase (MMP-8). nih.gov The design of these inhibitors often involves adding specific chemical groups to the malonic acid scaffold to enhance binding affinity and specificity for the target enzyme's active site. nih.govnih.gov X-ray crystallography studies of these malonic acid-based inhibitors bound to enzymes like collagenase have revealed nonsubstrate-like binding modes, providing critical insights for structure-based drug design and explaining kinetic data that would otherwise seem anomalous. nih.gov

Investigation of Protein Crosslinking Mechanisms (Based on Malonic Acid Analogues)

Malonic acid and its analogues have been explored as agents for crosslinking proteins and other biopolymers. scirp.orgresearchgate.net This process is crucial for applications such as stabilizing protein conformations for immunocytochemistry or developing three-dimensional scaffolds for biomedical use. scirp.orgresearchgate.net Malonic acid has been proposed as a "green," plant-based alternative to traditional crosslinkers like formaldehyde. scirp.orgresearchgate.net

The mechanism of crosslinking can involve the formation of covalent bonds. It has been suggested that malonic acid can form a propyl bridge between the amino groups of two amino acids, analogous to the methylene bridge formed by formaldehyde. scirp.org This can also occur through the formation of covalent amide or imine linkages. researchgate.net In addition to covalent crosslinking, non-covalent interactions, such as hydrogen bonding and ionic interactions, play a significant role in the crosslinking capabilities of dicarboxylic acids like malonate. researchgate.net These weaker forces can contribute to the formation and stability of cross-linked structures in biopolymer matrices like those made from chitosan (B1678972) and collagen. researchgate.net For example, malonic acid has been used to crosslink native corn and potato starch, enhancing their mechanical properties and reducing their sensitivity to moisture. nih.gov

Research on Biological Targets (e.g., Topoisomerases, DNA Gyrase) through Derivatives

Research into malonic acid derivatives has identified DNA topoisomerases and DNA gyrase as key biological targets. tandfonline.comrsc.org These enzymes are essential for controlling the topological state of DNA and are validated targets for antimicrobial and anticancer agents. tandfonline.comrsc.org

Derivatives incorporating the malonic acid framework have shown significant inhibitory activity. For example, bis-benzimidazole derivatives synthesized from malonic acid precursors were found to be remarkably active in interfering with mammalian DNA topoisomerase I. tandfonline.comresearchgate.netresearchgate.net Similarly, various heterocyclic compounds, such as those with a 4-hydroxy-2-quinolone-3-carboxamide scaffold, have been identified as potent inhibitors of the bacterial DNA gyrase B subunit (GyrB). nih.gov The inhibition of these enzymes disrupts critical cellular processes like DNA replication, leading to cell death, which is a desirable outcome in the context of treating bacterial infections or cancer. rsc.org

The inhibitory potential of malonic acid derivatives has been quantified through various in vitro assays. These experiments are crucial for determining the potency and selectivity of new compounds. For instance, plasmid supercoil relaxation assays are commonly used to screen for inhibitors of DNA topoisomerase I. In these assays, malonic acid derivatives of bis-benzimidazoles demonstrated significant interference with the enzyme's activity. tandfonline.comnih.gov

For other enzymes, inhibition is often reported using the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Studies on N-hydroxyindole-2-carboxylates (NHI) and malonic acid derivatives (Mal) as inhibitors of lactate (B86563) dehydrogenase A (LDH-A) have provided detailed kinetic data. nih.gov Likewise, malonic acid hydroxamate derivatives have been evaluated against matrix metalloproteinase-8 (MMP-8), with some compounds exhibiting submicromolar inhibition potencies. nih.gov The development of novel DNA gyrase inhibitors has also relied heavily on in vitro assays, with some 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives showing IC₅₀ values in the nanomolar range against E. coli DNA gyrase. nih.gov

Table 1: In Vitro Enzyme Inhibition by Malonic Acid Derivatives

Derivative Class Target Enzyme Assay Type Key Findings Citations
Bis-benzimidazole malonic acid derivatives Mammalian DNA Topoisomerase I Plasmid supercoil relaxation Remarkably active in interfering with enzyme function. tandfonline.comresearchgate.netnih.gov
Malonic acid derivatives (Mal-derivatives) Lactate Dehydrogenase A (LDH-A) Kinetic analysis (IC₅₀, Kᵢ) A malonic acid derivative (compound 3) showed a Kᵢ of 0.23 µM. nih.gov
Bis-substituted malonic acid hydroxamates Human Neutrophil Collagenase (MMP-8) Kinetic analysis (Kᵢ) A potent achiral inhibitor demonstrated a Kᵢ of 0.3 µM. nih.gov
8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives E. coli DNA Gyrase Inhibition assay (IC₅₀) Lead compound showed an IC₅₀ of 0.0017 µM. nih.gov
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides S. aureus DNA Gyrase B (GyrB) Inhibition assay (IC₅₀) Potent derivatives identified with IC₅₀ values of 0.31 µM and 0.28 µM. nih.gov

The enzymatic inhibition observed in vitro often translates to significant cellular effects in non-clinical model systems. Malonic acid derivatives have been tested against a variety of cancer cell lines to assess their cytotoxic and anti-proliferative activities.

For example, bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane, a malonic acid derivative, was found to be cytotoxic against MCF7 (breast adenocarcinoma) and A431 (skin epidermoid carcinoma) cells. tandfonline.comresearchgate.netnih.gov In another study, platinum(II) complexes incorporating derivatives of malonic acid exhibited potent cytotoxic activity against murine breast carcinoma (4T1) and human colorectal carcinoma (HCT116) cells. researchgate.net The mechanism of cell death is often investigated, with studies showing that these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation. researchgate.net

Research on maleic anhydride (B1165640) derivatives, which are structurally related to dicarboxylic acids, showed they could induce cytotoxicity in hepatocarcinoma cells (HuH7 and HepG2) and cause S phase arrest during the cell cycle. nih.gov Similarly, studies with malic acid, another related dicarboxylic acid, demonstrated a cytotoxic effect on glioblastoma (U87-MG) cells, leading primarily to necrotic cell death. dergipark.org.trresearchgate.net These findings in various cancer cell lines underscore the potential of developing derivatives of simple dicarboxylic acids as therapeutic agents.

Table 2: Cellular Effects of Malonic Acid Derivatives in Model Systems

Derivative/Related Compound Cell Line(s) Observed Effect(s) Citations
Bis-benzimidazole malonic acid derivatives MCF7 (breast), A431 (skin), HeLa (cervix) Cytotoxicity, Inhibition of Topoisomerase I tandfonline.comresearchgate.netnih.gov
N-hydroxyindole-2-carboxylates and Malonic derivatives HeLa (cervix) Reduction of lactate production, Anti-proliferative activity nih.gov
Platinum(II) complexes with malonic acids 4T1 (murine breast), HCT116 (human colon) Potent cytotoxicity, Induction of apoptosis, Inhibition of proliferation researchgate.net
Malic Acid (related dicarboxylic acid) U87-MG (glioblastoma) Cytotoxicity, Induction of necrotic cell death dergipark.org.trresearchgate.net

Antioxidant Activity Studies of Derivatives (Based on Related Structures)

A number of studies have demonstrated that derivatives of malonic acid possess antioxidant properties. nih.gov The antioxidant capacity of these compounds has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. ipp.pt

One study showed that newly synthesized malonic acid derivatives had antioxidant activity that was 30% to 60% of the activity of well-known antioxidants like ionol and vitamin E in vitro. nih.gov It was suggested that these derivatives might exert their effects by influencing antioxidant enzymes such as catalase, glucose-6-phosphate dehydrogenase, and superoxide (B77818) dismutase. nih.gov Other research has focused on synthesizing long-chain alkyl hydroxycinnamates from malonic acid half-esters. ipp.pt These compounds, particularly esters of caffeic acid, showed high antioxidant activity. ipp.pt The antioxidant activity of malonic acid hydrazide derivatives has also been investigated by measuring their ability to compete for and react with hydroxyl radicals. researchgate.netect-journal.kz These studies collectively suggest that the malonic acid scaffold can be modified to create compounds with significant potential to combat oxidative stress. nih.govipp.pt

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(4-Bromobenzyl)malonic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves malonic acid derivatives (e.g., diethyl malonate) undergoing nucleophilic substitution with 4-bromobenzyl halides. For example, esterification of malonic acid with ethanol forms diethyl malonate, which reacts with 4-bromobenzyl bromide under basic conditions (e.g., NaH or K₂CO₃) to introduce the bromobenzyl moiety. Acid hydrolysis of the ester then yields the final product. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically affect regioselectivity and yield. Purity can be optimized via recrystallization or chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bromobenzyl group (e.g., aromatic protons at δ 7.2–7.5 ppm and benzylic CH₂ near δ 3.5 ppm) and malonic acid backbone (carboxylic protons at δ ~12 ppm, though often broadened due to exchange).
  • LC-MS/GC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₉BrO₄, exact mass ~288.97 Da). LC-MS with reverse-phase columns (C18) and acidic mobile phases (0.1% formic acid) resolves impurities.
  • X-ray Crystallography : For solid-state structure determination, though crystallization may require co-solvents like ethanol/water mixtures .

Q. What is the biochemical relevance of this compound in enzymatic studies?

  • Methodological Answer : Malonic acid derivatives are known inhibitors of enzymes like succinate dehydrogenase in the Krebs cycle. The bromobenzyl group may enhance lipophilicity, enabling membrane penetration for in vitro assays. Researchers can evaluate inhibition kinetics (e.g., IC₅₀) via spectrophotometric monitoring of coenzyme A (CoA) depletion or NADH oxidation .

Advanced Research Questions

Q. How can researchers design kinetic experiments to assess the inhibitory effects of this compound on fatty acid biosynthesis?

  • Methodological Answer :

  • Enzyme Assays : Use purified malonyl-CoA synthetase or fatty acid synthase (FAS) in buffered solutions (pH 7.4, 37°C). Monitor malonyl-CoA formation via UV-Vis at 260 nm or HPLC.
  • Dose-Response Curves : Vary inhibitor concentration (1 nM–1 mM) to determine IC₅₀. Include controls (e.g., malonic acid alone) to isolate bromobenzyl-specific effects.
  • Competitive vs. Non-Competitive Inhibition : Perform Lineweaver-Burk plots with varying substrate (acetyl-CoA) and inhibitor concentrations .

Q. How should contradictions in analytical data (e.g., conflicting mass spectrometry or NMR results) be resolved?

  • Methodological Answer :

  • Cross-Validation : Use orthogonal techniques (e.g., FT-IR for functional groups, elemental analysis for C/H/Br ratios).
  • Isotopic Labeling : ¹³C-labeled malonic acid can clarify ambiguous NMR signals.
  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., unreacted diethyl malonate or bromobenzyl bromide). Contradictions in particle size analysis (e.g., aerosol studies) may require neutralizers or revised protocols to minimize artifacts .

Q. What computational approaches predict the solubility and aggregation behavior of this compound in aqueous systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model water adsorption and hydrogen-bonding networks using software like GROMACS. Compare with oxalic acid to assess how the bromobenzyl group alters hydrophilicity (O:C ratio = 0.4 vs. 0.8 for oxalic acid).
  • Phase Diagrams : Simulate temperature-dependent solubility (e.g., 0–50°C) to identify conditions favoring crystalline vs. amorphous phases .

Q. How do metabolic pathways process this compound derivatives in eukaryotic cells?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (e.g., rat or human) and monitor metabolites via LC-MS. Key pathways include:
  • Ester Hydrolysis : Esterases convert esters back to malonic acid.
  • Oxidation : Cytochrome P450 enzymes (e.g., CYP3A4) may oxidize the benzyl group to 4-bromobenzoic acid.
  • Isotope Tracing : Use ¹⁴C-labeled derivatives to track incorporation into fatty acids or excretion pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.